2-Bromo-5-methylpyrimidine
Overview
Description
2-Bromo-5-methylpyrimidine is an organic compound with the molecular formula C5H5BrN2. It is a brominated derivative of methylpyrimidine and is commonly used in various chemical syntheses due to its reactivity and stability. The compound is characterized by a pyrimidine ring substituted with a bromine atom at the second position and a methyl group at the fifth position.
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives can interact with various biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
Brominated pyrimidines are often used in organic synthesis as building blocks for more complex molecules . The bromine atom can be replaced by other groups in a substitution reaction, allowing for a wide variety of chemical transformations .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-Bromo-5-methylpyrimidine are not well-studied. As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body. The bromine atom may slow metabolism and increase the compound’s half-life .
Result of Action
Brominated pyrimidines have been used in the synthesis of various bioactive compounds, suggesting that they may have diverse effects depending on their specific chemical context .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH can affect the compound’s ionization state and therefore its absorption and distribution. Temperature and light can also affect the stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-5-methylpyrimidine typically involves the bromination of 2-methylpyrimidine. One common method includes the reaction of 2-methylpyrimidine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods. For instance, the use of bromine and a catalyst in a continuous flow reactor can enhance the yield and purity of the product. Additionally, the reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon and hydrogen gas.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide with a base such as potassium carbonate.
Coupling Reactions: Often performed in the presence of a palladium catalyst and a base like potassium phosphate in an inert atmosphere.
Reduction Reactions: Conducted under hydrogen gas atmosphere with a palladium catalyst.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products are often biaryl or heteroaryl compounds.
Reduction Reactions: The major product is 5-methylpyrimidine.
Scientific Research Applications
2-Bromo-5-methylpyrimidine is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the development of biologically active compounds, such as enzyme inhibitors and receptor modulators.
Medicine: The compound is a precursor in the synthesis of various drugs, particularly those targeting cancer and infectious diseases.
Industry: It is employed in the production of specialty chemicals and materials, including dyes and polymers.
Comparison with Similar Compounds
2-Bromo-5-methylpyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
5-Bromo-2-methylpyrimidine: The bromine and methyl groups are interchanged compared to 2-Bromo-5-methylpyrimidine.
2,5-Dibromopyrimidine: Contains two bromine atoms at the second and fifth positions.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its ability to undergo selective substitution and coupling reactions makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-bromo-5-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c1-4-2-7-5(6)8-3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCGEJNZMHUBMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671906 | |
Record name | 2-Bromo-5-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50671906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150010-20-1 | |
Record name | 2-Bromo-5-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50671906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-methylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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